1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene
Overview
Description
1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene is a complex organic compound with a molecular formula of C11H8N2O2S. This compound is known for its unique structure, which includes a nitro group, a piperidyl group, and a pyridylthio group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene involves several steps. One common method includes the nitration of 4-piperidyl-2-(2-pyridylthio)benzene using nitric acid. The reaction is typically carried out under controlled conditions to ensure the selective introduction of the nitro group. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The piperidyl and pyridylthio groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocycles and other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidyl and pyridylthio groups may also contribute to its activity by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
1-Nitro-4-piperidyl-2-(2-pyridylthio)benzene can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidyl group and have similar biological activities.
Nitrobenzene derivatives: These compounds share the nitro group and undergo similar chemical reactions.
Pyridylthio derivatives: These compounds share the pyridylthio group and have similar chemical properties.
The uniqueness of this compound lies in its combination of these functional groups, which gives it a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)sulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-19(21)14-8-7-13(18-10-4-1-5-11-18)12-15(14)22-16-6-2-3-9-17-16/h2-3,6-9,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWHJLPSXVDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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